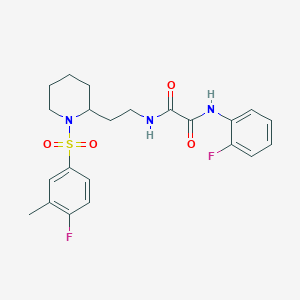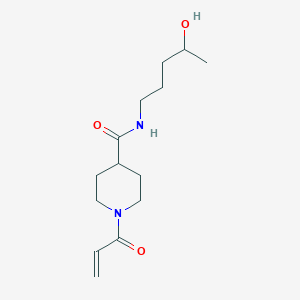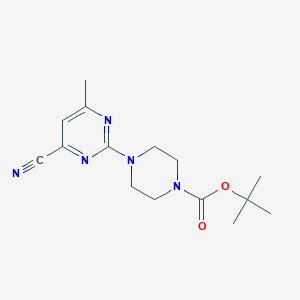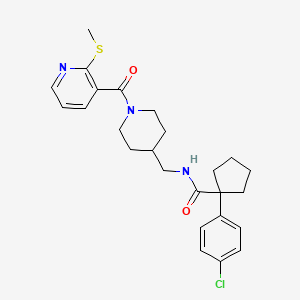
2-(4-bromo-2-formylphenoxy)-N-(2,3-dihydro-1H-inden-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromo-2-formylphenoxy)-N-(2,3-dihydro-1H-inden-5-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using specific methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and limitations for lab experiments.
Mechanism of Action
The mechanism of action of 2-(4-bromo-2-formylphenoxy)-N-(2,3-dihydro-1H-inden-5-yl)acetamide is not fully understood. However, studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase pathway. Additionally, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. This inhibition of acetylcholinesterase activity can lead to an increase in the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-bromo-2-formylphenoxy)-N-(2,3-dihydro-1H-inden-5-yl)acetamide has several biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells and inhibit the activity of acetylcholinesterase. Additionally, this compound has been shown to have anti-inflammatory properties and can reduce the levels of pro-inflammatory cytokines in the body.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using 2-(4-bromo-2-formylphenoxy)-N-(2,3-dihydro-1H-inden-5-yl)acetamide in lab experiments is its potent anti-cancer properties. Additionally, this compound has been shown to have potential applications in the treatment of neurodegenerative diseases. However, one of the significant limitations of using this compound in lab experiments is its limited solubility in water. This limited solubility can make it challenging to prepare solutions of this compound for use in experiments.
Future Directions
There are several future directions for the study of 2-(4-bromo-2-formylphenoxy)-N-(2,3-dihydro-1H-inden-5-yl)acetamide. One of the significant future directions is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to understand the mechanism of action of this compound fully. Further research is also needed to explore the potential applications of this compound in the treatment of other diseases, such as cardiovascular diseases and diabetes. Finally, studies are needed to develop more soluble forms of this compound for use in lab experiments.
In conclusion, 2-(4-bromo-2-formylphenoxy)-N-(2,3-dihydro-1H-inden-5-yl)acetamide is a chemical compound that has significant potential applications in various fields. This compound has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and limitations for lab experiments. Further research is needed to fully understand the potential of this compound and develop more efficient methods for its synthesis and use in lab experiments.
Synthesis Methods
The synthesis of 2-(4-bromo-2-formylphenoxy)-N-(2,3-dihydro-1H-inden-5-yl)acetamide involves several steps. The starting material for the synthesis is 2,3-dihydro-1H-indene-5-carboxylic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 4-bromo-2-formylphenol to form the intermediate, which is further reacted with N-(2-aminoethyl)acetamide to form 2-(4-bromo-2-formylphenoxy)-N-(2,3-dihydro-1H-inden-5-yl)acetamide.
Scientific Research Applications
2-(4-bromo-2-formylphenoxy)-N-(2,3-dihydro-1H-inden-5-yl)acetamide has been extensively studied for its potential applications in various fields. One of the significant applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties and can induce apoptosis in cancer cells. Additionally, this compound has been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
2-(4-bromo-2-formylphenoxy)-N-(2,3-dihydro-1H-inden-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO3/c19-15-5-7-17(14(8-15)10-21)23-11-18(22)20-16-6-4-12-2-1-3-13(12)9-16/h4-10H,1-3,11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWQUAHSSJCDNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Br)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2,2-dimethylpropan-1-one](/img/structure/B2990655.png)


![3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid](/img/structure/B2990658.png)

![8-{4-[(2,6-Dichlorophenyl)methyl]piperazinyl}-3-methyl-7-benzyl-1,3,7-trihydro purine-2,6-dione](/img/structure/B2990664.png)


![2-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2990668.png)

![N-(2,4-dimethoxyphenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide](/img/no-structure.png)
![2-[(3,3-Difluorocyclobutyl)methoxy]pyrazine](/img/structure/B2990675.png)
![1-(6-chloropyridazin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2990676.png)